molecular formula C15H12ClN3O2 B2621423 N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1189860-91-0

N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2621423
CAS No.: 1189860-91-0
M. Wt: 301.73
InChI Key: XYGFJAFVONIELX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for their diverse pharmacological properties, including anticancer and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction. This method uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the presence of a catalytic amount of sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Wittig reaction and the use of readily available reagents suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EGFR tyrosine kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:

Uniqueness

N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride stands out due to its unique furan-2-ylmethyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other benzofuro[3,2-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2.ClH/c1-2-6-12-11(5-1)13-14(20-12)15(18-9-17-13)16-8-10-4-3-7-19-10;/h1-7,9H,8H2,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGFJAFVONIELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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